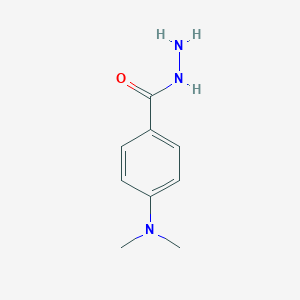

4-(Dimethylamino)benzohydrazide

Descripción general

Descripción

4-(Dimethylamino)benzohydrazide is an organic compound with the chemical formula C9H13N3O. It is a white crystalline powder known for its strong reducing properties. This compound is often used in various chemical reactions and has applications in multiple scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzohydrazide can be synthesized through the reaction of benzohydrazide with dimethylamino bromide. The process involves dissolving benzohydrazide in anhydrous acetonitrile, followed by the addition of dimethylamino bromide. The reaction mixture is then allowed to react, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Proper safety measures are taken to handle the compound, as its dust and solutions can be irritating to the eyes, respiratory system, and skin .

Análisis De Reacciones Químicas

Condensation Reactions

4-(Dimethylamino)benzohydrazide can undergo condensation reactions with aldehydes to form hydrazones. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration:

Hydrogen Bonding Interactions

In solid-state, this compound exhibits significant hydrogen bonding interactions, which influence its crystal packing and stability:

-

N-H...N Bonds : These bonds contribute to the formation of hydrogen-bonded chains along specific crystallographic directions.

-

N-H...O Bonds : These interactions further stabilize the molecular structure and affect its physical properties .

Reactivity with Electrophiles

The presence of the dimethylamino group enhances the nucleophilicity of the hydrazine nitrogen, allowing it to react with electrophiles. This reactivity can lead to various derivatives that may exhibit different biological activities.

Characterization Techniques

To confirm the structure and purity of synthesized this compound, several characterization techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and environment of hydrogen atoms.

-

Infrared (IR) Spectroscopy : Identifies functional groups based on characteristic absorption bands.

-

X-ray Crystallography : Offers detailed insight into the three-dimensional arrangement of atoms in the crystal lattice .

Biological Implications

Research has indicated that derivatives of this compound may possess significant biological activities, including potential anticancer properties. For instance, some synthesized hydrazones derived from this compound have shown promising results in inhibiting microtubule affinity regulating kinase 4 (MARK4), suggesting a role in cancer treatment strategies .

Aplicaciones Científicas De Investigación

Anticancer Activity

4-(Dimethylamino)benzohydrazide has been investigated for its potential as an anticancer agent. Its derivatives have shown promising results in inhibiting the activity of Microtubule Affinity Regulating Kinase 4 (MARK4), which is implicated in cancer progression. Studies indicate that certain hydrazone derivatives of this compound can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Key Findings:

- Inhibition Concentration (IC50): Two hydrazone derivatives exhibited IC50 values of 27.39 μM and 34.37 μM for MCF-7 cells and 45.24 μM and 61.50 μM for A549 cells, indicating effective concentration ranges for therapeutic use .

- Mechanism of Action: The inhibition of MARK4 disrupts critical signaling pathways involved in tumor growth, making it a viable target for drug development .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound and its derivatives. The compound has been noted for its activity against various bacterial strains, contributing to the fight against antibiotic resistance .

Case Studies:

- A study demonstrated that benzohydrazide derivatives could inhibit bacterial virulence factors, suggesting their role as lead molecules for developing new antimicrobial therapies .

- The structural similarity of this compound to isoniazid, an established anti-tubercular drug, positions it as a candidate for further exploration in tuberculosis treatment .

Precursor in Organic Synthesis

This compound serves as a synthetic precursor for various chemical compounds, including hydrazones and other hydrazide derivatives. These compounds are pivotal in developing pharmaceuticals due to their biological activities .

Applications:

- Synthesis of Hydrazones: The compound can be reacted with aldehydes or ketones to form hydrazones, which have been shown to possess significant biological activities, including anticancer and antimicrobial properties .

- Metal Complex Formation: Research indicates that metal complexes derived from benzohydrazide derivatives exhibit enhanced biological activities, suggesting potential applications in coordination chemistry and catalysis .

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)benzohydrazide involves its ability to form hydrogen bonds and participate in redox reactions. It can reduce carbonyl groups to form amino ketones, which are essential intermediates in various biochemical pathways . The compound’s molecular targets include enzymes and proteins involved in microbial and cancer cell metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Isoniazid: A well-known hydrazide used as an anti-tubercular drug.

Hydrazine: A simple hydrazide with applications in rocket fuel and chemical synthesis.

4-(2-(Dimethylamino)ethoxy)benzohydrazide: A derivative with potential as a microtubule affinity regulating kinase 4 inhibitor.

Uniqueness

4-(Dimethylamino)benzohydrazide is unique due to its strong reducing properties and its ability to form stable hydrazone derivatives. Its applications in both chemical synthesis and biomedical research highlight its versatility and importance in scientific studies .

Actividad Biológica

4-(Dimethylamino)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse research findings.

Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various methods, often involving the reaction of benzaldehydes with hydrazine derivatives. The structure of the compound allows for modifications that can enhance its biological activity. For instance, derivatives with different substituents on the benzene ring have been explored to optimize their pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study focusing on its derivatives, it was found that certain compounds effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the inhibition of microtubule affinity-regulated kinase 4 (MARK4), which plays a crucial role in cell division and proliferation. The IC50 values for these compounds were reported to be in the nanomolar range, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| H4 | MCF-7 | 0.149 |

| H19 | A549 | 0.215 |

In vitro assays demonstrated that treatment with these compounds led to apoptosis in cancer cells, suggesting their potential as lead molecules for developing new anticancer therapies .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, in combination with ciprofloxacin, significant reductions in minimum inhibitory concentration (MIC) values were observed against resistant strains like Pseudomonas aeruginosa .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) | Combination with Ciprofloxacin |

|---|---|---|

| E. faecalis | 128 | 2 |

| P. aeruginosa | Varies | Synergistic effect observed |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound derivatives on MCF-7 and A549 cells. Results indicated that these compounds not only inhibited cell growth but also induced apoptosis through MARK4 inhibition .

- Antimicrobial Resistance Study : Another investigation focused on the antimicrobial properties of this compound in combination therapies. The findings highlighted its ability to enhance the efficacy of existing antibiotics, thereby addressing issues related to antimicrobial resistance .

Propiedades

IUPAC Name |

4-(dimethylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITIGLAGJBMISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172962 | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19353-92-5 | |

| Record name | 4-(Dimethylamino)benzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19353-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019353925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19353-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dimethylamino)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)benzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW4RGK8W5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-(Dimethylamino)benzohydrazide?

A1: this compound is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol []. Spectroscopic data, including IR and 1H NMR, have been used to confirm its structure []. The molecule itself is essentially planar [].

Q2: How does this compound typically behave in dynamic combinatorial libraries?

A2: Research suggests that acylhydrazones containing this compound tend to be both the kinetic and thermodynamic product in dynamic combinatorial libraries (DCLs) []. This preference was observed in competition reactions involving various hydrazides and aldehyde derivatives, suggesting a favorable equilibrium for the formation of these specific acylhydrazones [].

Q3: What is the role of hydrogen bonding in the crystal structures of this compound and its derivatives?

A3: Hydrogen bonding plays a significant role in the crystal structures formed by this compound and its derivatives. For example, in the crystal structure of the pure compound, molecules are linked by a system of hydrogen bonds formed by the hydrazido group, creating chains of fused rings []. This hydrogen bonding pattern is also observed in derivatives, influencing their overall packing arrangements [, , , ].

Q4: How does the structure of this compound derivatives impact their conformation and crystal packing?

A4: Modifications to the this compound structure, particularly through the formation of Schiff base derivatives, significantly influence the molecule's conformation and crystal packing [, , , ]. For instance, introducing a bulky substituent like 2-methoxynaphthylidene can lead to a more planar conformation []. In contrast, derivatives with smaller substituents, such as 3-hydroxybenzylidene, may exhibit different dihedral angles between the aromatic rings, affecting their packing arrangements [].

Q5: Can you provide an example of a synthetic route for a this compound derivative?

A5: One example is the synthesis of 2-(4-(dimethyl-amino)benzoyl)-N-(4-nitrophenyl) hydrazinecarbothioamide []. This derivative is synthesized through a multistep process:

- Finally, reacting this compound with 1-isothiocyanato-4-nitrobenzene to produce the desired 2-(4-(dimethyl-amino)benzoyl)-N-(4-nitrophenyl) hydrazinecarbothioamide [].

Q6: What are the potential applications of this compound and its derivatives?

A6: While the provided research focuses on the synthesis, characterization, and structure elucidation of this compound and its derivatives [, , , , , , ], their potential applications remain an active area of investigation. These compounds, particularly the Schiff base derivatives, hold promise in various fields. For instance, they could serve as potential anion receptors due to their ability to form hydrogen bonds []. Further research is needed to explore their full potential in areas like catalysis, material science, and medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.